molecular formula C9H14O2 B1266911 Methyl bicyclo[2.2.1]heptane-2-carboxylate CAS No. 35520-81-1

Methyl bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1266911
CAS No.: 35520-81-1
M. Wt: 154.21 g/mol
InChI Key: BWGIKEUGPCOETD-UHFFFAOYSA-N
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Description

Methyl bicyclo[221]heptane-2-carboxylate is an organic compound with the molecular formula C9H14O2 It is a derivative of bicyclo[221]heptane, a structure characterized by a bicyclic framework

Mechanism of Action

Target of Action

Methyl Bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that is part of a larger family of bicycloheptane compounds It’s worth noting that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . For instance, bioactive natural products like camphor, sordarins, α-santalol, and β-santalol contain this structural moiety .

Mode of Action

The exact mode of action of Methyl Bicyclo[22The synthesis of related bicyclo[221]heptane-1-carboxylates involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

Biochemical Pathways

The specific biochemical pathways affected by Methyl Bicyclo[22The bicyclo[221]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 , suggesting that it may play a role in various biochemical processes.

Result of Action

The molecular and cellular effects of Methyl Bicyclo[22The bicyclo[221]heptane scaffold is known to be a part of various bioactive compounds , implying that it may have significant biological effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl Bicyclo[22The synthesis of related compounds is known to occur under mild and operationally simple conditions , suggesting that the compound may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bicyclo[2.2.1]heptane-2-carboxylate can be synthesized through several methods. One common approach involves the [4 + 2] cycloaddition reaction, which is facilitated by organocatalysis. This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . Another method involves the Diels-Alder reaction of furans with alkene and alkyne dienophiles, generating 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions. These processes are optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides, depending on the nucleophile used.

Scientific Research Applications

Methyl bicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl bicyclo[2.2.1]heptane-2-carboxylate can be compared to other bicyclic compounds such as camphor, sordarins, and bornanesultam . These compounds share the bicyclo[2.2.1]heptane scaffold but differ in their functional groups and specific applications. For example:

    Camphor: Used in medicinal and aromatic applications.

    Sordarins: Known for their antifungal properties.

    Bornanesultam: Utilized as a chiral auxiliary in asymmetric synthesis.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the bicyclo[2.2.1]heptane scaffold in various fields of research and industry.

Properties

IUPAC Name

methyl bicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGIKEUGPCOETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20294060
Record name Methyl bicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20294060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35520-81-1
Record name NSC93923
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93923
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl bicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-norbornanecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural information about methyl bicyclo[2.2.1]heptane-2-carboxylate derivatives can be obtained from NMR spectroscopy?

A1: The research paper primarily focuses on the observation of long-range 1H–1H couplings (specifically 5J couplings) in the proton NMR spectra of this compound derivatives []. This means that the signal for the protons of the methoxy group (-OCH3) in these compounds appears as a doublet, indicating an interaction with another proton that is five bonds away. The magnitude of this coupling (5J) is sensitive to the structural features of the bicyclic system, specifically the presence and nature of substituents on the bicyclic ring.

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